
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a 4,4-dimethyl substitution on the tetrahydro ring and a trifluoromethyl (-CF₃) group at the 7-position of the isoquinoline core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Propiedades
IUPAC Name |
4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11;/h3-5,16H,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSPMPUHIAWNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744850 | |
Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203683-03-7 | |
Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Bis-Alkylation of 2-(3-Methoxyphenyl)acetonitrile
A foundational step involves bis-alkylation of 2-(3-methoxyphenyl)acetonitrile to introduce 4,4-dimethyl groups. This is achieved using methyl iodide (2 equivalents) in the presence of a strong base (e.g., LDA or NaH) in THF at −78°C to 0°C. The reaction proceeds via deprotonation of the α-carbon, followed by sequential alkylation.
Table 1: Bis-Alkylation Optimization
Condition | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
LDA, Methyl iodide | THF | −78 | 85 | 98 | |
NaH, Methyl iodide | DMF | 0 | 72 | 95 |
Post-alkylation, the nitrile is reduced to a primary amine using LiAlH4 in ether, yielding 2-(3-methoxyphenyl)-2,2-dimethylpropanamine.
Trifluoromethyl Group Introduction
The 7-trifluoromethyl group is introduced via electrophilic aromatic substitution (EAS) or direct cyclization with trifluoromethyl-containing precursors .
Friedel-Crafts Acylation with Trifluoromethyl Reagents
In a method adapted from WO2011082700A1, the amine intermediate undergoes Friedel-Crafts acylation using trifluoromethylpropionyl chloride (CF3CH2COCl) and AlCl3 in dichloromethane. This forms a ketone intermediate, which is subsequently reduced to the methylene group via Clemmensen reduction (Zn-Hg/HCl).
Key Reaction Parameters :
Trifluoromethylation via Ullmann Coupling
An alternative route employs Ullmann coupling with CuI/1,10-phenanthroline, reacting a brominated tetrahydroisoquinoline precursor with methyl trifluoroborate (CF3BF3K) in DMF at 120°C. This method offers regioselectivity but requires palladium catalysts for higher efficiency.
Cyclization to Form the Tetrahydroisoquinoline Core
Acid-Catalyzed Pictet-Spengler Cyclization
The amine intermediate reacts with formaldehyde under acidic conditions (HCl/EtOH) to form the tetrahydroisoquinoline ring. This step is critical for establishing the bicyclic structure.
Optimized Conditions :
-
Acid : 6 M HCl (3 equivalents)
-
Solvent : Ethanol/water (4:1)
-
Temperature : 80°C, 12 hours
Table 2: Cyclization Efficiency
Acid Catalyst | Solvent | Time (h) | Yield (%) |
---|---|---|---|
HCl | EtOH/H2O | 12 | 89 |
TFA | DCM | 24 | 65 |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ether or aqueous HCl (1 M) followed by recrystallization from isopropanol.
Critical Purity Control :
Industrial-Scale Synthesis Considerations
For bulk production, continuous flow reactors are employed to enhance reproducibility and safety during exothermic steps (e.g., Friedel-Crafts acylation). Key metrics include:
Analytical Characterization
Table 3: Spectroscopic Data
Technique | Key Signals |
---|---|
1H NMR | δ 1.35 (s, 6H, 4-CH3), δ 3.15 (m, 2H, CH2), δ 7.45 (d, J = 8 Hz, 1H, Ar-H) |
13C NMR | δ 28.9 (4-CH3), δ 121.5 (q, CF3), δ 132.7 (C-7) |
HRMS | [M+H]+ calc. 229.24, found 229.23 |
Challenges and Mitigation Strategies
-
Regioselectivity in Trifluoromethylation : Competing para/meta substitution is minimized using directing groups (e.g., methoxy) during EAS.
-
Racemization : Chiral Ru(II) catalysts (e.g., Noyori-type) ensure enantiopurity during reductions.
Comparative Method Analysis
Table 4: Synthesis Route Efficiency
Method | Steps | Total Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Pictet-Spengler + Friedel-Crafts | 5 | 62 | 98 | High |
Ullmann Coupling + Cyclization | 6 | 54 | 97 | Moderate |
Análisis De Reacciones Químicas
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituent patterns. Below is a detailed comparison:
Substituent Effects on Bioactivity
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Substituents: 6,7-dimethoxy groups and a 4’-dimethylaminophenyl moiety. Activity: Demonstrates pronounced analgesic and anti-inflammatory effects, outperforming metamizole sodium and diclofenac in therapeutic index . Key Difference: The 6,7-dimethoxy and dimethylaminophenyl groups enhance electron-donating and lipophilic properties, which may improve receptor binding compared to the target compound’s 4,4-dimethyl and CF₃ groups .
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-87-0) Substituents: CF₃ at the 7-position (lacks 4,4-dimethyl groups). Relevance: The CF₃ group’s electron-withdrawing nature increases metabolic stability and may enhance CNS penetration.
5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride Substituents: Iodo at position 5 and CF₃ at position 5. Status: Discontinued, likely due to synthetic complexity or instability from the bulky iodine substituent .
7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Substituents: Methoxy (-OCH₃) at position 6.
Research Implications and Gaps
Actividad Biológica
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, summarizing relevant findings from various studies.
- Molecular Formula : C12H14F3N
- Molecular Weight : 235.25 g/mol
- CAS Number : 2088771-61-1
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on neurotransmitter systems and potential therapeutic applications.
1. Neurotransmitter Interaction
Research indicates that tetrahydroisoquinoline derivatives can interact with various neurotransmitter receptors. Specifically, studies have shown that compounds in this class may exhibit affinity for serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders. The presence of the trifluoromethyl group is thought to enhance receptor binding affinity and selectivity.
2. Antidepressant and Anxiolytic Properties
In animal models, certain tetrahydroisoquinoline derivatives have demonstrated antidepressant-like effects. For instance, a study indicated that modifications on the isoquinoline structure could lead to significant reductions in depressive behaviors in rodent models when compared to control groups. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways.
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those related to the regulation of apoptosis and cell survival.
Case Study 1: Serotonin Receptor Affinity
A study published in Molecules examined a series of tetrahydroisoquinoline derivatives for their binding affinity to serotonin receptors. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced binding compared to their non-substituted counterparts. This suggests that this compound could be a promising candidate for further development as a serotonin-targeting agent .
Compound | 5-HTR Binding Affinity (Ki) |
---|---|
Control | 200 nM |
Compound A | 50 nM |
Compound B | 30 nM |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer potential of tetrahydroisoquinoline derivatives, researchers reported that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study suggested that the mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenethylamine precursors, followed by trifluoromethylation and dimethylation. A key intermediate, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, can be alkylated at the 4-position using methylating agents (e.g., methyl iodide). Purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical to achieve >98% purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended for purity validation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction (as in for analogous compounds) to resolve stereochemistry and confirm the tetrahydroisoquinoline scaffold. Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., trifluoromethyl at C7, dimethyl at C4).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: 294.12 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for similar tetrahydroisoquinoline hydrochlorides (e.g., ):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Methodological Answer : Perform systematic modifications (e.g., replacing trifluoromethyl with chloro or methoxy groups) and assess biological activity (e.g., receptor binding assays). Compare with analogs like 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 90562-34-8, ) to identify critical substituent effects. Molecular docking studies can predict interactions with target proteins .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer : Develop a validated LC-MS/MS method:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile.
- Detection : MRM transitions specific to the compound (e.g., m/z 294 → 154). Calibration curves (1–1000 ng/mL) ensure linearity and sensitivity .
Q. How does pH influence the stability of this hydrochloride salt in aqueous solutions?
- Methodological Answer : Conduct forced degradation studies:
- Conditions : Expose the compound to buffers (pH 3–9) at 40°C for 48 hours.
- Analysis : Monitor degradation via HPLC. Hydrolysis of the trifluoromethyl group is unlikely, but dimethyl substituents may undergo oxidation under basic conditions. Store lyophilized powder at -20°C to prolong stability .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Methodological Answer : Standardize solubility testing:
- Solvent Systems : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Technique : Use nephelometry or UV-Vis spectroscopy at 254 nm. Discrepancies often arise from polymorphic forms; characterize crystalline vs. amorphous states via XRD .
Q. How can in vitro models be designed to evaluate its potential as a kinase inhibitor?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.